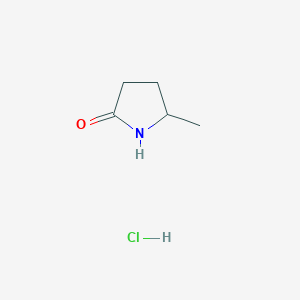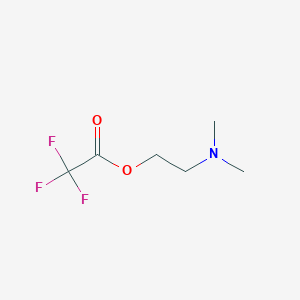
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is an organic compound with a unique structure that includes both a dimethylamino group and a trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-(Dimethylamino)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Trifluoroacetic anhydride→2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 2-(Dimethylamino)ethanol and trifluoroacetic acid.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2-(Dimethylamino)ethanol and trifluoroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting the central nervous system.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The trifluoroacetate group can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Similar structure but lacks the trifluoroacetate group.
2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.
2-(Dimethylamino)ethyl acetate: Contains an acetate group instead of a trifluoroacetate group.
Uniqueness
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these specific characteristics.
Eigenschaften
Molekularformel |
C6H10F3NO2 |
|---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H10F3NO2/c1-10(2)3-4-12-5(11)6(7,8)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
BYDNRFZPWOFIKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


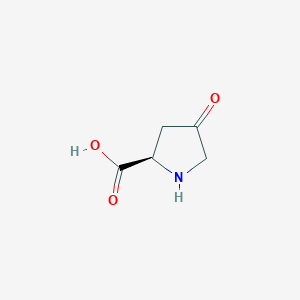
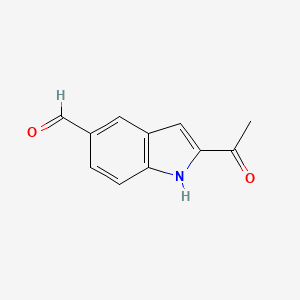
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
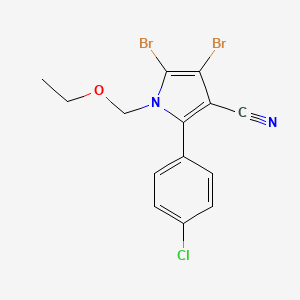
![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)

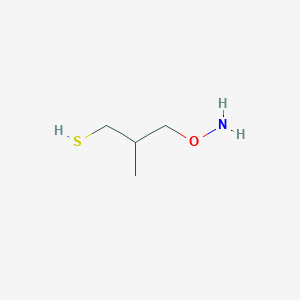
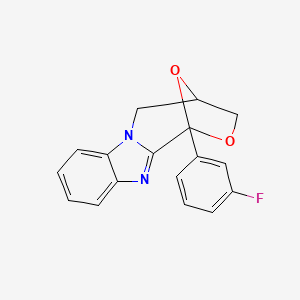
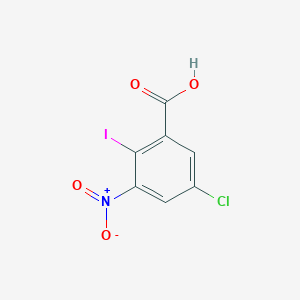
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
